2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with significant relevance in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 231.48 g/mol. This compound is classified as a pyrrolopyridine derivative, which is notable for its potential applications in pharmaceutical research, particularly in targeting various biological pathways.
The compound can be sourced from chemical suppliers and research institutions, with its availability often listed in databases such as PubChem and BenchChem. It falls under the classification of halogenated heterocycles, which are compounds containing at least one heteroatom (in this case, nitrogen) and halogen substituents (bromine and chlorine) on a pyridine-like structure .
The synthesis of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step processes. One common method includes the bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine to introduce the bromine atom at the second position. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced under controlled conditions to minimize side reactions .
The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen) to prevent moisture interference. Techniques like thin-layer chromatography (TLC) are employed to monitor the progress of reactions, ensuring purity and yield optimization. The use of solvents such as tetrahydrofuran (THF) is common in these reactions due to their ability to dissolve a wide range of organic compounds .
The structure of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be represented using various chemical notation systems:
These notations indicate the connectivity of atoms within the molecule, highlighting its unique pyrrolopyridine framework .
The compound's structural data reveal key features such as bond angles and lengths that are critical for understanding its reactivity and interactions with biological targets. The presence of halogens (bromine and chlorine) significantly influences its electronic properties, making it a suitable candidate for further functionalization in medicinal chemistry.
2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions typical for halogenated compounds. These include nucleophilic substitution reactions where the halogen atoms can be replaced by nucleophiles under appropriate conditions. Additionally, it can undergo cyclization reactions to form more complex structures, potentially leading to novel derivatives with enhanced biological activity .
Reactions involving this compound are often characterized by their sensitivity to conditions such as temperature and solvent choice. For instance, using polar aprotic solvents may facilitate better nucleophilic attack on the carbon atoms adjacent to the halogen substituents, thereby enhancing reaction rates and yields.
The mechanism of action for compounds like 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine typically involves interaction with specific biological targets such as enzymes or receptors. For example, derivatives of this compound have been studied for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The binding affinity and specificity towards these targets are influenced by the electronic properties imparted by the halogen substituents on the pyrrolopyridine core .
Studies have shown that modifications to the core structure can lead to significant changes in biological activity, with some derivatives exhibiting IC50 values in the nanomolar range against FGFRs. This highlights the potential for developing targeted therapies based on this scaffold.
The physical properties of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide insights into purity and structural confirmation .
The primary applications of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine lie within medicinal chemistry and drug development:
These applications underscore the importance of this compound in ongoing research aimed at developing new therapeutic strategies against cancer and other diseases influenced by kinase signaling pathways .
Regioselective halogenation of the pyrrolo[3,2-b]pyridine scaffold demands precise control over electronic and steric factors. The 2-position exhibits heightened electron density due to the nitrogen atom at position 1, favoring electrophilic halogenation. Bromination at C-2 typically employs molecular bromine (Br₂) in dichloromethane at 0°C, achieving >85% selectivity when the C-5 position remains unsubstituted . Conversely, the 5-position requires more forceful electrophilic conditions or directed ortho-metalation strategies. For 5-chlorination, phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent under reflux conditions (110°C), exploiting the nucleophilic character of the pyridine-like nitrogen at N-4 [7].
Protection of the pyrrolic nitrogen (N-1) proves critical before C-5 chlorination. Trimethylsilylethoxymethyl (SEM) protection enables clean C-5 chlorination without competing N-chlorination or ring degradation. Subsequent SEM deprotection requires acidic conditions (e.g., trifluoroacetic acid), but formaldehyde release during deprotection risks forming tricyclic side products, necessitating careful quenching protocols [7]. Direct C-5 bromination remains challenging due to overhalogenation risks; hence, sequential halogenation (chlorination first, followed by bromination) often proves superior.
Table 1: Regioselective Halogenation Outcomes for Pyrrolo[3,2-b]pyridine Derivatives
Target Position | Reagents/Conditions | Directing Group/Protection | Yield (%) | Selectivity |
---|---|---|---|---|
C-2 Bromination | Br₂, DCM, 0°C, 1h | None (N-1H) | 78 | >85% C-2 vs C-3 |
C-5 Chlorination | POCl₃, reflux, 12h | SEM-protected N-1 | 92 | >95% C-5 |
C-2 Bromo-C-5 Chloro | Stepwise: POCl₃ then Br₂ | SEM protection/deprotection | 65 (overall) | 90% regiopurity |
The divergent reactivity of bromo versus chloro substituents enables sequential functionalization of 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. Bromine’s superior leaving group ability facilitates initial Suzuki-Miyaura arylation at C-2. Chemoselective coupling requires Pd₂(dba)₃ as the precatalyst in toluene/water (3:1) with potassium carbonate base, maintaining temperatures at 80–90°C [4] [7]. Under these conditions, arylboronic acids couple exclusively at C-2, preserving the C-5 chloride for subsequent derivatization. Catalyst screening reveals that bulky phosphines (e.g., RuPhos, XPhos) suppress undesired reduction of the C-Br bond, a side reaction prevalent with Pd(PPh₃)₄ [7].
The residual C-5 chloride undergoes Buchwald-Hartwig amination using RuPhos-Pd-G2 precatalyst. Key challenges include catalyst poisoning by the pyrrolic nitrogen and competing hydrolysis. SEM protection mitigates poisoning but necessitates an extra deprotection step post-amination. Optimal conditions use sodium tert-butoxide in tert-butanol at 100°C, achieving >90% conversion for secondary amines like N-benzylmethylamine [7].
Table 2: Chemoselective Cross-Coupling Performance on 2-Bromo-5-chloro Precursor
Reaction Type | Catalyst System | Conditions | Conversion (%) | Selectivity (C-2 vs C-5) |
---|---|---|---|---|
Suzuki-Miyaura (C-2) | Pd₂(dba)₃, K₂CO₃ | Toluene/H₂O 3:1, 80°C | 95 | 98:2 (C-2:C-5) |
Buchwald-Hartwig (C-5) | RuPhos-Pd-G2, NaOt-Bu | t-Butanol, 100°C | 90 | >95% C-5 |
One-Pot Sequential | Pd₂(dba)₃ → RuPhos-Pd-G2 | Solvent switch required | 78 (overall) | 90% combined regiocontrol |
Solvent polarity critically influences both halogenation and coupling efficiency. For nucleophilic aromatic substitution (SNAr) at C-5, polar aprotic solvents like dimethylformamide accelerate chloride displacement but promote degradation of the acid-sensitive pyrrolopyridine core. Mixed solvent systems (e.g., n-butanol/water 4:1) balance reactivity and stability during aminations, achieving 75% yield versus <40% in pure dimethylformamide [1] [7]. Copper-mediated cyclizations—common for constructing the pyrrolo[3,2-b]pyridine core—demand coordinating solvents. Acetonitrile maximizes yield (80%) in copper(I) iodide-catalyzed cyclizations of 2-propynylamino-3-halopyridines by stabilizing the Cu(I) oxidation state, whereas tetrahydrofuran affords <50% yield due to catalyst decomposition [4] .
Temperature gradients also govern solvent efficacy. Suzuki couplings perform optimally at 80°C in toluene/water, but higher temperatures (110°C) in polar solvents (e.g., dimethylformamide) trigger protodebromination. Reaction profiling reveals that water content >20% hydrolyzes chloro substituents during extended Buchwald-Hartwig reactions, suggesting strict anhydrous conditions for C-5 functionalization [1] [7].
Direct halogenation offers atom-economical access to 2-bromo-5-chloro derivatives but struggles with polyhalogenation and regioisomer separation. Electrophilic bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine yields 65% target product alongside 25% 2,5-dibromo-3-bromo contaminants, necessitating tedious chromatography . Indirect routes—building halogens into precursors pre-cyclization—circumvent these issues. For instance, 3-amino-2,5-dibromopyridine undergoes copper-catalyzed cyclization to 2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine after in-situ chloro-debromination, achieving 82% yield with <5% impurities [4].
Halogen “dance” rearrangements provide another indirect tactic. Lithiation of 2,4-dibromopyridin-3-amine at -78°C followed by bromine migration installs bromine at C-2 prior to ring closure. This method affords superior regiocontrol (>95% C-2 bromination) but suffers from cryogenic conditions and sensitive intermediates [7]. Economic analysis reveals direct methods excel in step count (2–3 steps) but indirect routes deliver higher purity, justifying their use in target-oriented synthesis.
Table 3: Halogenation Approach Trade-offs for 2-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Strategy | Key Steps | Overall Yield (%) | Regioselectivity | Operational Complexity |
---|---|---|---|---|
Direct Sequential Halogenation | 1. N-Protection 2. C-5 Chlorination 3. C-2 Bromination 4. N-Deprotection | 50–65 | Moderate (requires chromatography) | Medium (4 steps, purification critical) |
Indirect via Halogenated Precursor | 1. Synthesis of 2,5-dihalopyridine 2. Regioselective cyclization 3. Halogen adjustment | 70–82 | High (controlled by precursor design) | High (air-sensitive intermediates) |
Halogen Dance Lithiation | 1. Directed ortho-lithiation 2. Bromine migration 3. Cyclization | 60 | Excellent (>95%) | Very High (cryogenic, anhydrous) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3